

Application Notes: Isoamyl Acetate as a Reference Standard in Gas Chromatography

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Compound of Interest

Compound Name: *Isoamyl acetate*

Cat. No.: *B031805*

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Introduction

Isoamyl acetate, a volatile organic compound known for its characteristic banana-like odor, serves as a crucial reference standard in gas chromatography (GC) for quantitative and qualitative analyses across various industries.[1][2][3] Its well-defined physical and chemical properties, including its molecular weight of 130.18 g/mol and boiling point of 142°C, make it an ideal candidate for a reference material.[4] These application notes provide detailed protocols for the use of **isoamyl acetate** as a reference standard in GC, particularly for its own quantification in different matrices, which is a fundamental application of a reference standard. The methodologies outlined are relevant to researchers, scientists, and professionals in drug development, food and beverage, and environmental monitoring.[5][6]

Physicochemical Properties of Isoamyl Acetate

A thorough understanding of the physicochemical properties of a reference standard is essential for method development and data interpretation.

Property	Value
Molecular Formula	C7H14O2
Molecular Weight	130.18 g/mol [1]
Boiling Point	142°C
Density	0.876 g/cm ³ [4]
Solubility	Soluble in 400 parts water; miscible with alcohol, ether, and ethyl acetate. [1]
Odor	Banana-like [1]
CAS Number	123-92-2 [1]

Experimental Protocols

The following protocols describe the use of **isoamyl acetate** as a reference standard for its quantification in air samples and liquid matrices using GC with Flame Ionization Detector (FID) and Mass Spectrometry (MS).

Protocol 1: Determination of Isoamyl Acetate in Air Samples using GC-FID

This protocol is adapted from NIOSH Method 1450 for the analysis of esters in the air.[\[1\]](#)[\[7\]](#)

1. Sample Collection:

- Workplace air is drawn through a glass sampling tube containing coconut shell charcoal using a personal sampling pump.[\[8\]](#)
- The recommended sampling time is 240 minutes at a flow rate of 0.1 L/min.[\[8\]](#)

2. Sample Preparation (Desorption):

- The charcoal from the sampling tube is transferred to a vial.

- Desorption is performed by adding 1.0 mL of carbon disulfide (CS₂).^[7] For improved desorption, a mixture of 99:1 carbon disulfide:N,N-dimethylformamide can be used.^[8]
- The vial is agitated for 30 minutes to ensure complete extraction of the analyte.^[8]

3. Preparation of Standard Solutions:

- A stock standard solution is prepared by dissolving a known mass of pure **isoamyl acetate** in the desorption solvent.
- A series of working standard solutions are prepared by diluting the stock solution to cover the expected concentration range of the samples.

4. GC-FID Analysis:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A 60-m × 0.32-mm i.d. capillary column, DB-Wax with a 0.5-μm film thickness is suitable.^[8] Alternatively, a 3 m x 3 mm ID stainless steel column packed with 5% FFAP on Chromosorb WHP (100/120 mesh) can be used.^[1]
- Carrier Gas: Nitrogen or Helium at a flow rate of 30 mL/min.^[1]
- Temperatures:
 - Injector: 200-225°C^[1]
 - Detector: 250-300°C
 - Oven: 90°C (isothermal)^[1]
- Injection Volume: 5 μL^[1]
- Data Acquisition: An electronic integrator or a suitable data system is used to measure peak areas.^[8]

5. Quantification:

- A calibration curve is generated by plotting the peak area of the **isoamyl acetate** standard against its concentration.
- The concentration of **isoamyl acetate** in the samples is determined by comparing their peak areas to the calibration curve.

Quantitative Data Summary (NIOSH Method):

Parameter	Value
Detection Limit of the Overall Procedure (DLOP)	0.57 µg per sample[8]
Reliable Quantitation Limit (RQL)	15 ppb (80 µg/m ³)[8]
Mean Extraction Efficiency	99.4%[8]

Protocol 2: Analysis of Isoamyl Acetate in E-vapor Products by GC-MS/MS

This protocol is based on a method for analyzing organic acetates in e-vapor products.[9]

1. Sample Preparation (E-liquids):

- Approximately 0.36 g of the e-liquid sample is extracted in 19.8 mL of acetonitrile.[9]
- An internal standard solution is added.
- The mixture is agitated on an orbital shaker at 300 rpm for 30 minutes.[9]
- The solution is filtered before analysis.[9]

2. Preparation of Standard Solutions:

- Calibration standards are prepared in acetonitrile, spanning a range of 40 to 5000 ng/mL for **isoamyl acetate**.[9]
- An internal standard (e.g., ethyl-2,2,2-d₃ acetate) is added to all standards and samples.[9]

3. GC-MS/MS Analysis:

- Instrument: Agilent 7890A/G7001B GC-MS/MS or equivalent.[9]
- Injection: Split injection (30:1) is used.[9]
- Inlet Temperature: 295°C[9]
- Column Temperature Program: 35°C (hold for 4 min), ramp at 5°C/min to 50°C, then ramp at 25°C/min to 295°C (hold for 1 min).[9]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - MS Mode: Multiple Reaction Monitoring (MRM)
 - Transfer Line Temperature: 295°C[9]
 - Source Temperature: 230°C[9]
 - Quantitation Ions for **Isoamyl Acetate**: Precursor Ion: 70, Product Ion: 55[9]

4. Quantification:

- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- The concentration of **isoamyl acetate** in the samples is calculated from this curve.

Quantitative Data Summary (E-vapor Analysis):

Parameter	Value
Calibration Range	40 to 5000 ng/mL
Recovery in E-liquids	79 – 124 %
Limit of Quantitation (LOQ)	40 ng/mL

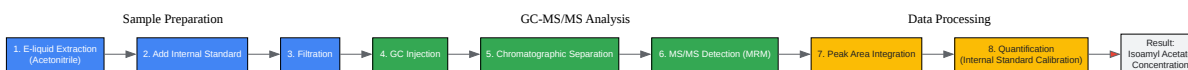
Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.



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Caption: Workflow for the determination of **isoamyl acetate** in air samples.



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Caption: Workflow for the analysis of **isoamyl acetate** in e-liquids.

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